5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a thiophene ring, a pyrimidine ring, and a sulfonamide group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group:
Chlorination: The final step involves the chlorination of the compound using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzene-1-sulfonamide
- 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-sulfonamide
Uniqueness
The uniqueness of 5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide lies in its specific structural features, such as the combination of a thiophene ring with a sulfonamide group and a pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S3/c13-9-1-2-10(21-9)22(18,19)15-4-5-16-7-14-8-3-6-20-11(8)12(16)17/h1-3,6-7,15H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCKYOZZWKCGKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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